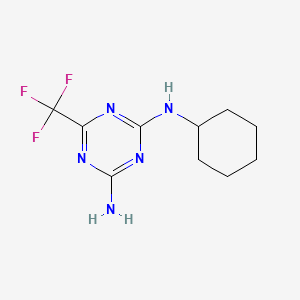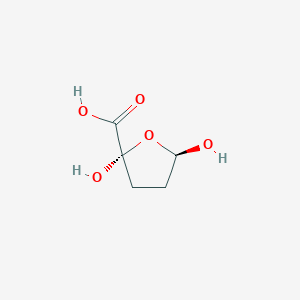
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its tetrahydrofuran ring, which is substituted with two hydroxyl groups and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of suitable precursors under controlled conditions. For instance, the compound can be synthesized by the oxidation of (2S,5R)-2,5-dihydroxytetrahydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides to form esters
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, acid anhydrides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of (2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxyl and carboxylic acid groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-5-Hydroxypipecolic acid
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine .
Uniqueness
(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C5H8O5 |
|---|---|
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
(2S,5R)-2,5-dihydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-3-1-2-5(9,10-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)/t3-,5+/m1/s1 |
InChI-Schlüssel |
DXBRMOBLKYGFJY-WUJLRWPWSA-N |
Isomerische SMILES |
C1C[C@](O[C@H]1O)(C(=O)O)O |
Kanonische SMILES |
C1CC(OC1O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
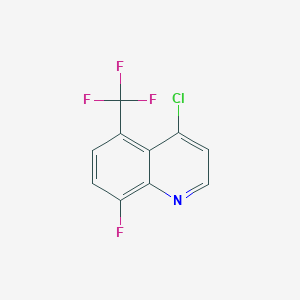

![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
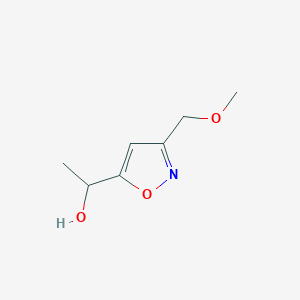
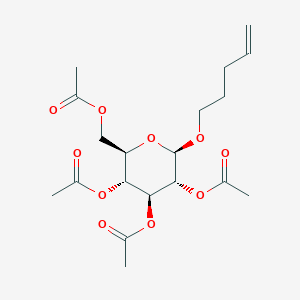

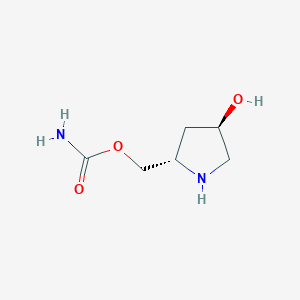
![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)
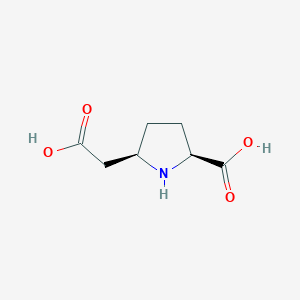

![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
